Cas no 1805062-24-1 (5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine)

5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine 化学的及び物理的性質
名前と識別子
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- 5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine
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- インチ: 1S/C7H5ClF2INO/c8-1-3-2-12-5(7(9)10)6(13)4(3)11/h2,7,13H,1H2
- InChIKey: OOYLKBIRHAYCJW-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C(F)F)=NC=C1CCl)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 175
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 33.1
5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029030577-1g |
5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine |
1805062-24-1 | 95% | 1g |
$2,952.90 | 2022-04-01 | |
Alichem | A029030577-250mg |
5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine |
1805062-24-1 | 95% | 250mg |
$931.00 | 2022-04-01 | |
Alichem | A029030577-500mg |
5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine |
1805062-24-1 | 95% | 500mg |
$1,634.45 | 2022-04-01 |
5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridineに関する追加情報
5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine: A Comprehensive Overview
The compound 5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine, identified by the CAS number 1805062-24-1, is a highly specialized organic molecule with a complex structure. This pyridine derivative is characterized by its unique substitution pattern, featuring a chloromethyl group at the 5-position, a difluoromethyl group at the 2-position, a hydroxyl group at the 3-position, and an iodine atom at the 4-position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in various fields of research.
The synthesis of this compound involves advanced organic chemistry techniques, often requiring precise control over reaction conditions to achieve the desired substitution pattern. Recent studies have highlighted the potential of such pyridine derivatives in drug discovery, particularly in the development of bioactive molecules with specific pharmacological properties. The presence of halogen atoms (chlorine and iodine) in the structure suggests potential applications in medicinal chemistry, where halogens are known to influence bioavailability and metabolic stability.
One of the key areas of research involving this compound is its role in heterocyclic chemistry. Pyridines are well-known for their versatility in forming various heterocyclic frameworks, and the substitution pattern in this molecule provides a platform for further functionalization. Researchers have explored its reactivity under different conditions, such as nucleophilic aromatic substitution and cross-coupling reactions, which are critical for constructing complex molecular architectures.
In terms of spectroscopic analysis, this compound has been extensively studied using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These studies have provided insights into its electronic structure and intermolecular interactions. For instance, the hydroxyl group at the 3-position exhibits characteristic absorption bands in IR spectroscopy, while the halogen atoms influence the chemical shifts observed in NMR spectra.
The biological activity of this compound has also been a focal point of recent investigations. In vitro studies have demonstrated its potential as an antimicrobial agent, with selective activity against certain bacterial strains. Additionally, preliminary toxicity studies suggest that it exhibits low cytotoxicity under experimental conditions, which is a promising attribute for its potential use in therapeutic applications.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its impact on ecosystems. Recent research has focused on its behavior under various environmental conditions, such as photodegradation and biodegradation. These studies are essential for ensuring that any industrial or pharmaceutical application of this compound adheres to environmental safety standards.
In conclusion, 5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine represents a fascinating example of how complex organic molecules can be tailored for specific applications through precise structural modification. Its unique combination of functional groups makes it a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new aspects of its properties and applications, this compound is likely to play an increasingly important role in diverse fields ranging from drug discovery to materials science.
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